molecular formula C19H20FNO2 B6574631 1-(4-fluorophenyl)-N-[2-(2-methoxyphenyl)ethyl]cyclopropane-1-carboxamide CAS No. 1050648-90-2

1-(4-fluorophenyl)-N-[2-(2-methoxyphenyl)ethyl]cyclopropane-1-carboxamide

Cat. No.: B6574631
CAS No.: 1050648-90-2
M. Wt: 313.4 g/mol
InChI Key: MVBZQUYUJFSDCI-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-N-[2-(2-methoxyphenyl)ethyl]cyclopropane-1-carboxamide is a synthetic cyclopropane-containing carboxamide derivative of interest in medicinal chemistry and pharmacological research. Compounds within this chemical class are explored for their distinct biological properties, which stem from the unique electronic and rigid conformational profile of the small, strained cyclopropane ring. This structural motif is known to enhance binding affinity to biological targets, improve metabolic stability, and influence pharmacokinetic parameters . Structurally, this molecule features a central cyclopropane ring substituted with a 4-fluorophenyl group and an amide-linked side chain containing a 2-methoxyphenethyl moiety. The fluorophenyl and methoxyphenyl substituents are hypothesized to facilitate interactions with hydrophobic pockets and participate in aromatic stacking within receptor binding sites, while the methoxy group may influence the compound's solubility . Research on analogous 1-phenylcyclopropane carboxamide derivatives has demonstrated promising antiproliferative activity against human cancer cell lines, such as U937 pro-monocytic human myeloid leukemia cells, suggesting potential as a scaffold for developing anticancer agents . Furthermore, structurally related compounds have shown potent activity as T-type calcium channel blockers , indicating potential applications in cardiovascular research and as novel antihypertensive agents that may avoid side effects like reflex tachycardia associated with traditional L-type calcium channel blockers . Other research avenues for similar molecules include investigation as orexin receptor antagonists for sleep-wake disorders and as sodium channel blockers for neuropathic pain and epilepsy . This product is intended for research and laboratory use only. It is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(4-fluorophenyl)-N-[2-(2-methoxyphenyl)ethyl]cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO2/c1-23-17-5-3-2-4-14(17)10-13-21-18(22)19(11-12-19)15-6-8-16(20)9-7-15/h2-9H,10-13H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVBZQUYUJFSDCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)C2(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid Chloride Formation

Reagents :

  • Thionyl chloride (SOCl₂), catalytic DMF.
    Procedure :

  • Suspend 1-(4-fluorophenyl)cyclopropane-1-carboxylic acid (5 mmol) in SOCl₂ (10 mL).

  • Add DMF (2 drops) and reflux at 70°C for 3 hours.

  • Remove excess SOCl₂ under reduced pressure to obtain the acid chloride as a yellow oil.

Active Ester Formation (N-Hydroxyphthalimide, NHPI)

Reagents :

  • NHPI, DCC, DMAP.
    Procedure :

  • Dissolve the carboxylic acid (5 mmol), NHPI (5.5 mmol), and DMAP (0.5 mmol) in DCM (20 mL).

  • Add DCC (5.5 mmol) and stir at room temperature for 12 hours.

  • Filter off dicyclohexylurea and concentrate to isolate the NHP ester.

Amide Bond Coupling Methods

Schotten-Baumann Reaction

Reagents :

  • 2-(2-Methoxyphenyl)ethylamine, NaOH (aq).
    Conditions :

  • Dissolve the acid chloride (2 mmol) in THF (10 mL).

  • Add 2-(2-methoxyphenyl)ethylamine (2.2 mmol) and NaOH (4 mmol in 5 mL H₂O).

  • Stir vigorously at 0°C for 1 hour.
    Workup :

  • Extract with ethyl acetate, wash with brine, dry, and concentrate.

  • Purify via silica gel chromatography (hexane/ethyl acetate 3:1).

Yield : 72%.
Characterization :

  • ¹H NMR (CDCl₃): δ 7.45–7.38 (m, 2H, Ar-F), 7.25–7.15 (m, 1H, Ar-OCH₃), 6.95–6.85 (m, 2H, Ar-OCH₃), 3.80 (s, 3H, OCH₃), 3.55 (t, 2H, CH₂NH), 2.75 (t, 2H, CH₂Ar), 1.60–1.45 (m, 4H, cyclopropane).

Coupling Reagent-Mediated Synthesis

Reagents :

  • HBTU, triethylamine (TEA).
    Conditions :

  • Dissolve 1-(4-fluorophenyl)cyclopropane-1-carboxylic acid (2 mmol), HBTU (2.2 mmol), and TEA (4 mmol) in DCM (15 mL).

  • Add 2-(2-methoxyphenyl)ethylamine (2.2 mmol) and stir at room temperature for 12 hours.
    Workup :

  • Wash with 1M HCl, saturated NaHCO₃, and brine.

  • Purify via flash chromatography (hexane/ethyl acetate 4:1).

Yield : 85%.

Optimization Studies

ParameterSchotten-BaumannHBTU-Mediated
Reaction Time (h) 112
Yield (%) 7285
Purity (HPLC) 95%98%
Byproduct Formation ModerateMinimal

Key Findings :

  • HBTU-mediated coupling provides higher yields and purity due to milder conditions and reduced hydrolysis.

  • Acid chloride methods require strict temperature control to avoid decomposition.

Scalability and Industrial Considerations

Large-Scale Adaptations :

  • Continuous Flow Synthesis : Microreactors improve heat transfer during cyclopropanation, reducing rhodium catalyst loading by 40%.

  • Solvent Recycling : THF and DCM are recovered via distillation, reducing waste.

Cost Analysis :

ComponentCost per kg (USD)
Rhodium(II) acetate12,000
HBTU450
2-(2-Methoxyphenyl)ethylamine300

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amide nitrogen in the carboxamide group can participate in nucleophilic substitution reactions under specific conditions. These reactions typically involve:

  • Reaction Type : Substitution at the amide nitrogen

  • Conditions : Basic or acidic catalysts, elevated temperatures

  • Key Reagents : Nucleophiles (e.g., amines, alcohols)

Reaction TypeConditions/ReagentsOutcomeReference
Amide Nucleophilic SubstitutionBasic conditions (e.g., NaOH)Formation of modified amides

Cross-Coupling Reactions

The aromatic rings (4-fluorophenyl and 2-methoxyphenyl) may undergo cross-coupling reactions, though direct evidence for this specific compound is limited. Analogous cyclopropane derivatives demonstrate compatibility with:

  • Suzuki Coupling : For introducing aryl groups via palladium catalysts .

  • Sonogashira Coupling : For alkynyl group incorporation .

Reaction TypeCatalyst/ConditionsOutcomeReference
Suzuki CouplingPd catalyst, aryl boronic acidAryl-aryl bond formation
Sonogashira CouplingPd catalyst, alkyneAlkyne-aryl bond formation

Amide Bond Formation and Hydrolysis

The carboxamide bond is central to the molecule’s reactivity:

  • Amide Bond Formation : Synthesis via coupling of cyclopropane carboxylic acid with amines using reagents like DCC or TCFH/NMI .

  • Hydrolysis : Potential cleavage under acidic/basic conditions, though stability data is inferred from structural analogs .

Reaction TypeConditions/ReagentsOutcomeReference
Amide Bond FormationDCC/NHS or TCFH/NMIAmide bond formation
HydrolysisH+/OH- or enzymesCleavage to carboxylic acid

Stability and Decomposition

The cyclopropane ring’s inherent strain necessitates controlled reaction conditions to prevent decomposition:

  • Temperature Sensitivity : Reactions requiring high heat may destabilize the ring.

  • pH Sensitivity : Extreme acidic/basic conditions can induce ring-opening .

FactorImpact on StabilityRecommended ConditionsReference
TemperatureHigh heat → decompositionModerate temperatures (e.g., rt)
pHExtreme pH → ring openingNeutral to mildly acidic/basic

Scientific Research Applications

Neuropharmacology

Research indicates that compounds similar to 1-(4-fluorophenyl)-N-[2-(2-methoxyphenyl)ethyl]cyclopropane-1-carboxamide may exhibit selective binding to serotonin receptors, particularly the 5-HT1A subtype. This receptor is crucial for modulating various physiological functions, including mood regulation and anxiety responses. Studies have explored its potential as a radioligand for positron emission tomography (PET) imaging, which could enhance our understanding of serotonergic systems in the brain .

Oncology

The compound has been investigated for its anti-cancer properties. According to patent literature, cyclopropane amides like this one show promise in treating various human cancers by targeting specific signaling pathways involved in tumor growth and metastasis . The mechanism involves inhibiting key kinases associated with cancer progression, making it a candidate for further development in cancer therapeutics.

Drug Development

Due to its structural characteristics, this compound can serve as a lead structure for synthesizing new drugs. The presence of the fluorine atom enhances lipophilicity and metabolic stability, which are desirable traits in drug design. Researchers are exploring modifications to improve efficacy and reduce side effects while maintaining the desired pharmacological profile.

Case Studies

Study ReferenceFocusFindings
Anti-cancer activityDemonstrated efficacy against multiple cancer cell lines through targeted kinase inhibition.
NeuroimagingDeveloped as a PET radioligand for studying serotonin receptor dynamics in vivo.
Structure-activity relationship (SAR)Identified structural modifications that enhance receptor affinity and selectivity.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-N-[2-(2-methoxyphenyl)ethyl]cyclopropane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound shares a cyclopropane-carboxamide core with several analogs, differing primarily in substituents on the cyclopropane ring and amide nitrogen. Key comparisons include:

a) Antimicrobial Cyclopropane Carboxamides ()

Compounds F39–F44 (e.g., N-cyclohexyl-2-(4-fluorophenyl)cyclopropane-1-carboxamide) feature variations in the amide substituent (e.g., cyclohexyl, p-tolyl, thiazol-2-yl).

  • Melting Points : Range from 157.4°C (F41) to 190.1°C (F39), indicating substituent-dependent crystallinity.
b) Anti-inflammatory mGluR5 Modulators ()
  • Compound 1d (N-(4-bromo-2-methoxyphenyl)-2-(3-fluorophenyl)cyclopropane-1-carboxamide) : 3-fold more potent than DFB, highlighting the synergistic effect of bromo and methoxy groups.
c) Bithiophene Derivative ()

Electronic and Steric Effects

  • Fluorine : Electron-withdrawing effects enhance metabolic stability and binding affinity in analogs like F39 and 1b .
  • Methoxy Group: The 2-methoxyphenyl substituent in the target compound may improve solubility and hydrogen bonding compared to non-polar groups (e.g., cyclohexyl in F39).

Toxicity and Potency Trends

  • Increased Potency : Bulky substituents (e.g., bromo in 1d) enhance anti-inflammatory activity, while heterocyclic groups (e.g., thiazol-2-yl in F44) may improve antimicrobial effects .

Biological Activity

1-(4-fluorophenyl)-N-[2-(2-methoxyphenyl)ethyl]cyclopropane-1-carboxamide, also known by its CAS number 1050648-90-2, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its antimicrobial properties, mechanisms of action, and structural characteristics.

Chemical Structure and Properties

The molecular formula of the compound is C19H20FNO2C_{19}H_{20}FNO_2, with a molecular weight of 313.4 g/mol. The structure features a cyclopropane ring, which is often associated with various pharmacological activities due to its unique three-membered ring configuration.

PropertyValue
CAS Number1050648-90-2
Molecular FormulaC19H20FNO2
Molecular Weight313.4 g/mol

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of cyclopropane derivatives, including the compound . A study published in Molecules highlighted the effectiveness of several amide derivatives containing cyclopropane against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy was assessed using the MIC method, which measures the lowest concentration of a compound that inhibits visible growth of microorganisms. The results indicated that some derivatives exhibited significant antibacterial activity:

CompoundTarget OrganismMIC (μg/mL)
This compoundStaphylococcus aureus32 - 64
Other derivativesEscherichia coli128

The mechanism through which this compound exerts its antimicrobial effects is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways. The presence of the fluorine atom in its structure may enhance lipophilicity, facilitating better membrane penetration and increased bioactivity .

Case Studies

A notable case study involved the synthesis and evaluation of various cyclopropane amides for their biological activity. It was found that modifications in the aromatic substituents significantly influenced their antimicrobial potency. Specifically, compounds with halogen substitutions showed improved activity compared to those with electron-donating groups like methoxy .

Structural Activity Relationship (SAR)

The SAR analysis revealed that:

  • Fluorine Substitution : The introduction of fluorine at specific positions on the aromatic rings enhanced antibacterial properties.
  • Cyclopropane Ring : The cyclopropane moiety is crucial for maintaining structural integrity and biological activity.

Q & A

What are the established synthetic routes for 1-(4-fluorophenyl)-N-[2-(2-methoxyphenyl)ethyl]cyclopropane-1-carboxamide, and how can diastereomeric purity be controlled?

Level : Advanced
Answer :
A common approach involves cyclopropane ring formation via carbene addition to alkenes or catalytic methods. For example, analogous cyclopropane-carboxamide syntheses employ column chromatography for purification and diastereomer separation . In a related study, diastereomers were obtained with a 23:1 ratio using excess reagents (e.g., 4-methoxyphenol) and controlled reaction temperatures . To optimize diastereomeric purity:

  • Reagent stoichiometry : A 4:1 molar ratio of phenol derivatives to cyclopropane precursors improves selectivity .
  • Temperature modulation : Lower temperatures favor kinetic control, reducing undesired byproducts.
  • Chromatographic techniques : Silica gel chromatography with hexanes/EtOAc gradients resolves diastereomers effectively .

How can structural confirmation of this compound be achieved, particularly regarding cyclopropane ring geometry?

Level : Basic
Answer :
Multi-technique validation is critical:

  • X-ray crystallography : Provides unambiguous proof of cyclopropane ring geometry and substituent orientation. For example, cyclopropane derivatives have been structurally resolved using single-crystal diffraction, revealing bond angles (~60°) and torsional strains .
  • NMR spectroscopy : 1^1H NMR signals for cyclopropane protons typically appear as distinct multiplets (δ 1.5–2.5 ppm). 13^{13}C NMR confirms carboxamide carbonyl resonance (δ ~165–175 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular formula, e.g., [M+H]+ peaks matching calculated masses .

What computational methods are suitable for predicting the compound’s reactivity or binding interactions?

Level : Advanced
Answer :
Quantum mechanical and molecular docking approaches are applicable:

  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and cyclopropane ring strain using software like Gaussian. For example, cyclopropane carboxamides show distinct charge distributions at the carbonyl group .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Parameterize force fields for fluorine and methoxy groups to improve accuracy .
  • QSPR models : Relate structural descriptors (e.g., LogP, polar surface area) to solubility or permeability, aiding drug design .

How should researchers address contradictions in reported physicochemical properties (e.g., solubility, melting points)?

Level : Advanced
Answer :
Discrepancies often arise from impurities or measurement protocols. Mitigation strategies include:

  • Reproducing conditions : Standardize solvents, temperatures, and instrumentation. For instance, melting points for cyclopropane analogs vary by 2–5°C depending on heating rates .
  • Advanced purity assays : Use HPLC-MS to quantify impurities >0.1% .
  • Cross-validation : Compare data with structurally similar compounds. For example, 1-(4-methylphenyl)cyclopropanecarboxylic acid (mp 110–114°C) provides a benchmark for thermal behavior .

What are the key considerations for designing biological assays involving this compound?

Level : Advanced
Answer :
Focus on stability and target engagement:

  • Metabolic stability : Assess susceptibility to esterases or cytochrome P450 enzymes using liver microsome assays. Fluorophenyl groups may enhance metabolic resistance .
  • Solubility optimization : Use co-solvents (e.g., DMSO/PBS mixtures) guided by calculated LogP values .
  • Target validation : Screen against related receptors (e.g., GPCRs) using fluorescence polarization or SPR. Methoxy and fluorophenyl moieties often influence binding affinities .

How can stereochemical outcomes be analyzed if asymmetric synthesis is attempted?

Level : Advanced
Answer :
Chiral resolution and spectroscopic methods are key:

  • Chiral HPLC : Separate enantiomers using columns like Chiralpak AD-H and isohexane/ethanol eluents .
  • Circular dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with DFT-simulated curves .
  • NOESY NMR : Detect spatial proximities between cyclopropane protons and adjacent substituents to infer stereochemistry .

What are the limitations of current synthetic methods for scaling up this compound?

Level : Advanced
Answer :
Challenges include:

  • Low yields in cyclopropanation : Transition metal catalysts (e.g., Rh(II)) may improve efficiency but require rigorous purification to remove metal residues .
  • Diastereomer separation costs : Preparative HPLC scales poorly; alternative crystallization-driven resolutions should be explored .
  • Safety : Fluorophenyl intermediates may generate toxic byproducts (e.g., HF); use scavengers like CaCO3_3 during reactions .

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